molecular formula C20H25N3O2 B2731593 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide CAS No. 1396678-91-3

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide

Cat. No.: B2731593
CAS No.: 1396678-91-3
M. Wt: 339.439
InChI Key: LAZJEINFYNCVMP-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, specifically for investigating novel therapeutic agents. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its diverse biological activities and its role as a bioisostere for carboxylic acids, esters, and carboxamides . The 1,2,4-oxadiazole ring is thermostable and demonstrates resonance energy that contributes to its stability, making it a valuable component in the design of pharmacologically active molecules . Compounds featuring the 1,2,4-oxadiazole core have been extensively studied and shown to possess a broad spectrum of pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities . The specific structural features of this compound—including the cyclopropyl substituent on the oxadiazole ring, the cyclohexyl spacer, and the 3,4-dimethylbenzamide group—are strategically designed to modulate its electronic properties, lipophilicity, and molecular conformation. These modifications are crucial for optimizing interactions with biological targets, such as enzymes and receptors involved in disease pathogenesis . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for studying structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Its primary research applications include serving as a candidate for high-throughput screening, a template for the development of targeted protein inhibitors, and a tool compound in biochemical and cellular assays to elucidate novel mechanisms of action . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-6-7-16(12-14(13)2)18(24)22-20(10-4-3-5-11-20)19-21-17(23-25-19)15-8-9-15/h6-7,12,15H,3-5,8-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJEINFYNCVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at the oxadiazole ring or the benzamide moiety using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives or amines.

    Substitution: Formation of substituted benzamides or cyclohexyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor activity. The incorporation of the 1,2,4-oxadiazole structure in N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide suggests potential efficacy against various cancer cell lines. Studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. The oxadiazole ring system is known for its ability to interact with microbial targets, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further exploration as an antimicrobial agent .

Lipoxygenase Inhibition

The compound has been studied for its potential as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid and play a crucial role in inflammatory processes. By inhibiting lipoxygenase activity, this compound may contribute to the development of new anti-inflammatory drugs .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Modifications to the cyclohexyl group or variations in the oxadiazole structure could enhance its biological activity or selectivity towards specific targets. SAR studies have shown that small changes in molecular structure can significantly impact efficacy and safety profiles .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits tumor growth; induces apoptosis
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalPotential efficacy against fungal pathogens
Lipoxygenase InhibitionReduces inflammation by inhibiting lipoxygenase activity

Case Studies and Experimental Findings

Several case studies have documented the biological effects of compounds similar to this compound:

  • Antitumor Activity : A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .
  • Antibacterial Efficacy : Research highlighted the effectiveness of oxadiazole derivatives against resistant bacterial strains. The compounds disrupted bacterial cell wall synthesis and functioned as potent inhibitors of bacterial growth .
  • Inflammatory Response Modulation : Experimental data showed that oxadiazole-containing compounds reduced inflammatory markers in animal models by inhibiting lipoxygenase enzymes .

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. This interaction can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The compound’s structural analogs differ primarily in the substituents on the benzamide ring or the oxadiazole-cyclohexyl backbone. Key examples include:

Compound Name Key Substituents CAS Number Purity/Status Source
N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide 3,4-dimethylbenzamide Not provided Not specified
N-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3,4-difluorobenzamide 3,4-difluorobenzamide 1396809-15-6 98% CymitQuimica
N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide 2-hydroxynicotinamide sc-494801 5 mg (research use) Santa Cruze
N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]isonicotinamide isonicotinamide (pyridine-4-carboxamide) sc-494800 5 mg (research use) Santa Cruze
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dimethyl substituents in the target compound enhance lipophilicity and steric bulk compared to the electron-withdrawing 3,4-difluoro group in CAS 1396809-15-4. This difference may influence binding affinity in biological targets or solubility .

Regulatory and Pharmacological Context

This suggests that modifications to the benzamide or cyclohexyl group (e.g., dimethylamino substitutions) significantly impact biological activity and legal status.

Biological Activity

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.37 g/mol

The presence of the oxadiazole ring and cyclopropyl group in its structure is crucial for its biological activity. The oxadiazole moiety is known for its role in various pharmacological applications, including anti-inflammatory and anti-cancer properties.

1. GABA Receptor Modulation

Research indicates that compounds similar to this compound can act as ligands for GABA receptors. These receptors are critical for inhibitory neurotransmission in the central nervous system (CNS). The modulation of these receptors can lead to anxiolytic and sedative effects, making the compound a candidate for treating anxiety disorders .

2. Antitumor Activity

Studies have shown that derivatives of oxadiazole exhibit significant antitumor activity by inducing apoptosis in cancer cells. The mechanism involves cell cycle arrest and subsequent activation of apoptotic pathways. For example, compounds containing the oxadiazole structure have been reported to inhibit cell proliferation in various cancer cell lines .

3. Inhibition of Kinases

Recent investigations into related compounds suggest that they may inhibit specific kinases involved in cancer progression. For instance, certain benzamide derivatives have demonstrated the ability to inhibit RET kinase activity, which is implicated in various cancers. This inhibition leads to reduced cell viability and proliferation in cancerous tissues .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a compound structurally related to this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis induction .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study involving rodent models, administration of an oxadiazole-based compound resulted in significant anxiolytic effects as measured by the elevated plus maze test. The compound exhibited a reduction in anxiety-like behaviors comparable to established anxiolytics like diazepam .

Data Summary Table

Biological Activity Mechanism Reference
GABA Receptor ModulationEnhances inhibitory neurotransmission
Antitumor ActivityInduces apoptosis via cell cycle arrest
Kinase InhibitionInhibits RET kinase leading to reduced viability

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate under reflux conditions with dehydrating agents (e.g., DCC or HATU) .
  • Step 2 : Functionalization of the cyclohexyl ring through nucleophilic substitution or Buchwald-Hartwig coupling to introduce the cyclopropyl group .
  • Step 3 : Amide coupling between the oxadiazole-cyclohexyl intermediate and 3,4-dimethylbenzoic acid using carbodiimide-based reagents .
  • Critical parameters include temperature control (60–80°C), pH optimization (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the cyclopropyl group (δ 1.2–1.5 ppm for cyclopropyl protons) and aromatic methyl groups (δ 2.2–2.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight accuracy (e.g., calculated vs. observed m/z for C₂₀H₂₄N₃O₂) .
  • X-ray Crystallography (if crystalline): Refinement using SHELXL software to resolve bond lengths/angles, particularly for the oxadiazole and cyclopropane rings .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer: Initial screens include:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli (MIC ≤ 8 µg/mL suggests potency) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties compared to analogs with cyclohexyl or aromatic substituents?

  • Methodological Answer:

  • Lipophilicity : Measure logP values (e.g., via shake-flask method) to compare membrane permeability. Cyclopropane’s ring strain may reduce logP vs. cyclohexyl analogs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Cyclopropyl groups often resist oxidative metabolism better than larger rings .
  • SAR Studies : Synthesize analogs (e.g., replacing cyclopropane with cyclohexyl) and compare bioactivity data to isolate structural contributions .

Q. What computational strategies can predict binding modes of this compound to biological targets?

  • Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock into homology models of kinases or GPCRs. Focus on interactions between the oxadiazole ring (hydrogen bonding) and cyclopropane (hydrophobic packing) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer:

  • ADME Profiling : Assess bioavailability (e.g., oral gavage in rodents with plasma LC-MS monitoring). Low solubility or rapid clearance may explain in vitro/in vivo discrepancies .
  • Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites that modulate efficacy .
  • Formulation Optimization : Test nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

  • Methodological Answer:

  • Crystal Growth : Use vapor diffusion with DMSO/water mixtures. Cyclopropane’s rigidity may hinder packing; try seeding or temperature gradients .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. SHELXL refinement is preferred for handling disorder in the cyclohexyl group .

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